molecular formula C3H11NNa2O8P2 B8802812 Disodium pamidronate hydrate

Disodium pamidronate hydrate

货号: B8802812
分子量: 297.05 g/mol
InChI 键: TVQNUQCYOOJTMK-UHFFFAOYSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

Disodium pamidronate hydrate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include phosphorus trichloride, phosphorous acid, and various solvents like chlorobenzene, acetonitrile, and sulfolane . The major products formed from these reactions are pamidronic acid and its disodium salt hydrate .

科学研究应用

Clinical Applications

Disodium pamidronate hydrate is indicated for several conditions:

  • Hypercalcemia of Malignancy : It is used to treat moderate to severe hypercalcemia associated with malignancies. Clinical trials have demonstrated its efficacy in normalizing serum calcium levels in patients with this condition .
  • Paget’s Disease of Bone : The compound is effective in treating Paget's disease, particularly in patients with elevated serum alkaline phosphatase levels. Studies show significant reductions in these levels following treatment .
  • Osteolytic Bone Metastases : It is indicated for the treatment of osteolytic lesions associated with breast cancer and multiple myeloma, often used in conjunction with standard antineoplastic therapies .

Hypercalcemia of Malignancy

A notable clinical trial involved administering disodium pamidronate at varying doses (30 mg, 60 mg, and 90 mg) to patients with hypercalcemia of malignancy. Results indicated that:

  • 78% of patients receiving the 60 mg dose via a 4-hour infusion achieved normal serum calcium levels by day 7.
  • The median duration of complete response was approximately 4 days for the same group .

Paget’s Disease

In another study involving patients with Paget's disease:

  • Patients received 5 mg, 15 mg, or 30 mg doses over three consecutive days.
  • Significant reductions in serum alkaline phosphatase were observed, with over 50% of patients achieving a decrease of ≥50% from baseline levels .
ConditionTreatment RegimenResponse Rate (%)
Hypercalcemia60 mg infusion (4 hours)78% (normalization)
Paget’s Disease15 mg, 45 mg, or 90 mg over three days≥50% decrease in SAP in >50% of patients

Pharmacokinetics and Administration

Disodium pamidronate is typically administered via intravenous infusion. The pharmacokinetics indicate that it has a half-life allowing for effective dosing schedules every few weeks depending on the condition being treated. Adequate hydration is essential during treatment to mitigate potential renal toxicity .

Safety Profile

While disodium pamidronate is generally well-tolerated, it can cause side effects such as renal impairment and acute phase reactions (fever, flu-like symptoms) following administration. Monitoring renal function during treatment is recommended .

相似化合物的比较

Disodium pamidronate hydrate is part of the bisphosphonate class of drugs, which includes other compounds such as alendronate, ibandronate, risedronate, and zoledronate . Compared to these compounds, pamidronate has a moderate potency and is often used in conditions where a less potent bisphosphonate is sufficient . Its unique structure, which includes an amino group, distinguishes it from other bisphosphonates and contributes to its specific binding properties and mechanism of action .

Similar compounds include:

This compound remains a valuable compound in both clinical and research settings due to its efficacy and well-understood mechanism of action.

属性

分子式

C3H11NNa2O8P2

分子量

297.05 g/mol

IUPAC 名称

disodium;[3-amino-1-hydroxy-1-[hydroxy(oxido)phosphoryl]propyl]-hydroxyphosphinate;hydrate

InChI

InChI=1S/C3H11NO7P2.2Na.H2O/c4-2-1-3(5,12(6,7)8)13(9,10)11;;;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);;;1H2/q;2*+1;/p-2

InChI 键

TVQNUQCYOOJTMK-UHFFFAOYSA-L

规范 SMILES

C(CN)C(O)(P(=O)(O)[O-])P(=O)(O)[O-].O.[Na+].[Na+]

产品来源

United States

Synthesis routes and methods I

Procedure details

In the process for preparing crystalline disodium pamidronate from the reaction solution of neutralization of pamidronic acid with an organic sodium compound according to the second method, it is characterized to be included the process which pamidronic acid is neutralized with sodium methoxide or sodium ethoxide in absolute methanol or absolute ethanol under refluxing: the salt produced from neutralization is dissolved in water and the insoluble materials produced are filtered: the filtrate is allowed to stand at room temperature to induce crystallization: the resulting solution is slowly cooled and filtered to obtain the crystals: and then the resulting crystals are dried at temperature of 75˜85° C. under normal pressure to obtain the crystalline disodium pamidronate hydrate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

In the process for preparing crystalline disodium pamidronate from the reaction solution for neutralization of pamidronic acid with sodium hydroxide according to the first method, it is characterized to be included the process which pamidronic acid is neutralized with sodium hydroxide at about 90° C. in the range of pH 7.5˜8.5: the insoluble materials produced after neutralization is filtered: an alcohol is added to the filtrate to produce a salt: the resulting salt is dissolved in water and is allowed to stand at room temperature to induce crystallization: the resulting crystallizing solution is cooled to obtain the crystals: and then the resulting crystals are dried at the temperature of 75˜85° C. under normal pressure to obtain the crystalline disodium pamidronate hydrate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。